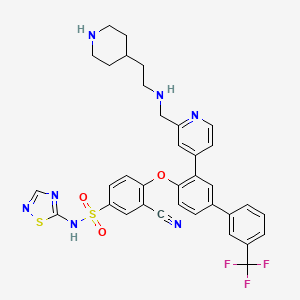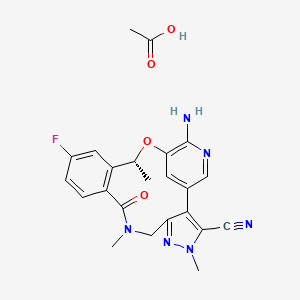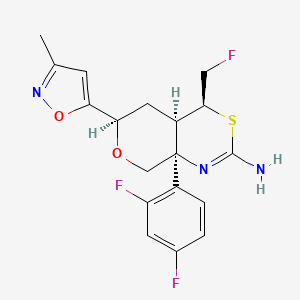
Pfn1-IN-C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pfn1-IN-C1 is an inhibitor of Profilin1 (Pfn1). It has been shown to reduce the overall level of cellular filamentous (F)-actin, slow EC migration and proliferation, and inhibit the angiogenic ability of EC both in vitro and ex vivo.
Applications De Recherche Scientifique
Regulation and Tumor Suppression
- Tumor Suppressor Activity : Profilin 1 (PFN1) regulates the microfilament system and is involved in various signaling pathways. Its importance in human tissue differentiation is highlighted by the fact that low PFN1 levels in human cancer cells are associated with a tumorigenic phenotype, which can be reversed by increasing PFN1 levels. This is particularly noted in the context of breast cancer cells, indicating its role as a tumor suppressor (Wittenmayer et al., 2004).
Stemness and Tumor-Initiating Potential
- Impact on Stemness : PFN1 overexpression in breast cancer cells reduces their stem-like phenotype and tumor-initiating ability. The balanced expression of PFN1 is crucial for maintaining optimal stemness and tumor-initiating capability in breast cancer cells (Jiang et al., 2017).
Regulation of Cell Migration
- Cell Migration and Breast Cancer : PFN1 is a mediator of actin polymerization and regulates cell migration. Its low expression is implicated in the tumorigenesis of various cancers, including breast cancer. The study highlights the role of the C-terminus of Hsc70-interacting protein (CHIP) in regulating Pfn1 levels and its impact on cell migration and metastasis in breast cancer (Choi et al., 2014).
- Context-Specific Role in Cell Migration : PFN1 plays a dual role in cell migration, where it can either inhibit or promote motility depending on the context and cell type. This review summarizes the biochemistry and functional aspects of PFN1 in normal cells and its emerging role in cancer cells, explaining its context-specific role in cell migration (Ding et al., 2012).
Visualization and Functional Analysis
- Visualization of PFN1 : A study on PFN1 as a cytoskeletal protein details engineered genetically encoded versions of tagged PFN1 that behave identically to the tag-free protein. This provides a tool for studying the dynamic interactions of PFN1 with actin or microtubules in vitro and in various cell processes or disease states (Pimm et al., 2022).
Role in Cancer and Disease
- PFN1 in Cancer : PFN1's role in cancer, including its functions in actin polymerization and cell functions like motility, proliferation, and transcription, has been a focus of recent studies. Abnormal expression or deletion of PFN1 can lead to disease development, making it a significant factor in cancer diagnosis and therapy (Wang et al., 2021).
- PFN1 and Breast Cancer Metastasis : PFN1 plays a dichotomous role in the early and late steps of breast cancer metastasis. While loss of PFN1 expression enhances dissemination from primary tumors, it inhibits metastatic outgrowth, indicating a key role in metastatic colonization (Ding et al., 2014).
Inhibition Strategies and Therapeutic Potential
- Small-Molecule Inhibition : Research on structure-based virtual screening has identified small-molecule inhibitors of the PFN1-actin interaction, providing a novel approach for interfering with actin-mediated cellular activities and biological processes, potentially useful in cytoskeletal research and therapeutic applications (Gau et al., 2017).
PFN1 in Neurodegenerative Diseases
- PFN1 and Familial ALS : Mutations in PFN1 have been linked to familial amyotrophic lateral sclerosis (ALS). This study shows that mutant PFN1 forms aggregates that sequester TDP-43, a key molecule in ALS, suggesting a gain-of-toxic-function mechanism in neurodegeneration (Tanaka et al., 2016).
Propriétés
Numéro CAS |
919010-46-1 |
|---|---|
Formule moléculaire |
C19H15N7O2 |
Poids moléculaire |
373.37 |
Nom IUPAC |
9-(3-Hydroxyphenyl)-8-(p-tolyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol |
InChI |
InChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25) |
Clé InChI |
XFVDPRNCBPDEGA-UHFFFAOYSA-N |
SMILES |
OC1=NN=C(C2=CC=C(C)C=C2)C3=C1NC4=NN=NN4C3C5=CC=CC(O)=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pfn1-IN-C1; Pfn1 IN C1; Pfn1INC1; Pfn1 inhibitor C1; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)


![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)